3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one
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Overview
Description
The compound “3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one” is a heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their wide biological properties such as antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Synthesis Analysis
The synthesis of similar 1,3,4-thiadiazole derivatives involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of these compounds was established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include condensation reactions and cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were determined using 1 H NMR, 13 C NMR, IR, MS, and elemental analysis .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The compound has been synthesized through various methods. For instance, Kolyamshin et al. (2021) describe the synthesis of similar compounds by reacting 2-[3(4)-nitrophenyl]-5,5-dichloromethyl-1,3-dioxanes with potassium 4-aminobenzoate, followed by reactions with maleic anhydride and p-toluenesulfonic acid for cyclization (Kolyamshin et al., 2021).
Photochromic Properties : Zakhs et al. (2001) studied the photochromic properties of similar benzazole compounds, revealing the formation of neutral chelate structures under certain conditions (Zakhs et al., 2001).
Potential Biological Activity
Antimicrobial Activities : Łączkowski et al. (2014) investigated the antimicrobial activities of 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-ones, finding biological activity against certain Gram-positive bacteria (Łączkowski et al., 2014).
Cytotoxic Activity : Alamri et al. (2020) conducted a study on similar compounds, assessing their cytotoxic activity against cancer cell lines, and utilized molecular docking to predict binding with cancer proteins (Alamri et al., 2020).
Chemical Structure Analysis
- X-ray Diffraction : Tkachev et al. (2018) used single crystal X-ray diffraction to determine the structure of a related benzoxazole compound (Tkachev et al., 2018).
Fluorescence Study
- Light Emitting Properties : Mahadevan et al. (2014) synthesized and studied the fluorescence efficiency of benzoxazole derivatives, finding them to emit blue light in the 450 to 495 nm range (Mahadevan et al., 2014).
Future Directions
properties
IUPAC Name |
3-[[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4S/c21-17-19(14-3-1-2-4-15(14)24-17)9-12-10-25-16(18-12)11-5-7-13(8-6-11)20(22)23/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRPRRYYJJRCMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC3=CSC(=N3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one |
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